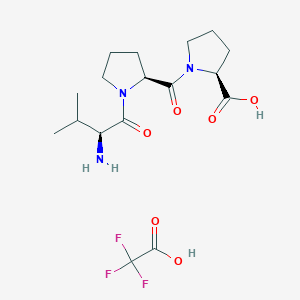
H-Val-Pro-Pro-OH TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-Pro-Pro-OH (TFA), a milk-derived proline peptides derivative, is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM.
Applications De Recherche Scientifique
1. Racemization Studies
Tomida and Kuwahara (1978) investigated the racemization of L-Proline during trifluoroacetylation, specifically examining the reaction between TfaPro-Val-OH and H-Pro-OMe. This study provides insights into the behavior of amino acid derivatives like H-Val-Pro-Pro-OH TFA under certain chemical conditions, highlighting the importance of understanding stereochemical changes in peptide synthesis (Tomida & Kuwahara, 1978).
2. Peptide Synthesis Techniques
In 1990, Tomida, Tsuyama, and Hatanaka detailed a simple procedure for preparing trifluoroacetylprolyl amino acids. Their work included coupling Tfa-Pro-X-OH (X=amino acids) with H-Val-Pro-OMe, demonstrating a method relevant to the synthesis of compounds like H-Val-Pro-Pro-OH TFA (Tomida, Tsuyama, & Hatanaka, 1990).
3. Deprotection in Peptide Synthesis
Yasumura et al. (1981) synthesized a docosapeptide using trifluoromethanesulfonic acid-thioanisole in TFA, which is a method that could be applied to H-Val-Pro-Pro-OH TFA. This research adds to the understanding of deprotection strategies in peptide synthesis (Yasumura et al., 1981).
4. Chiral Recognition Studies
Chang, Charles, and Gil-av (1980) explored chiral recognition in gas chromatography, focusing on N-trifluoroacetyl derivatives like N-TFA tert-butylamides of amino acids including Proline, which is relevant to H-Val-Pro-Pro-OH TFA. Their work contributes to the understanding of analytical techniques for characterizing such compounds (Chang, Charles, & Gil-av, 1980).
5. Inhibition Mechanism Studies
Stein et al. (1987) researched the inhibition mechanism of human leukocyte elastase by peptide trifluoromethyl ketones. Their study on compounds such as X-Val-Pro-Val-CF3 contributes to understanding the bioactivity of similar structures, which is relevant for H-Val-Pro-Pro-OH TFA (Stein et al., 1987).
6. Structural Analysis in Peptide Recognition
Gürsoy, Jois, and Siahaan (1999) conducted conformational studies on a cyclic peptide involving Proline, which can inform the structural understanding of peptides like H-Val-Pro-Pro-OH TFA in biological contexts (Gürsoy, Jois, & Siahaan, 1999).
7. Active Site Analysis in Enzymes
Mattos et al. (1995) presented the X-ray crystal structures of complexes with elastase and inhibitors, including TFA-dipeptide anilides. This research is significant for understanding the interaction of peptides like H-Val-Pro-Pro-OH TFA with enzymes (Mattos et al., 1995).
8. Proline Hydroxylation in Collagen
Chopra and Ananthanarayanan (1982) investigated the conformational implications of enzymatic proline hydroxylation in collagen, which is relevant to understanding the structural role of Proline-containing peptides like H-Val-Pro-Pro-OH TFA (Chopra & Ananthanarayanan, 1982).
Propriétés
Formule moléculaire |
C₁₇H₂₆F₃N₃O₆ |
|---|---|
Poids moléculaire |
425.40 |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |
SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



